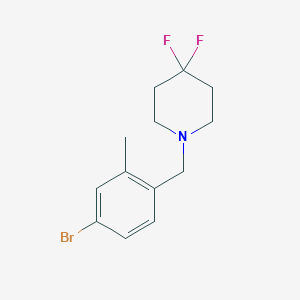
1-(4-Bromo-2-methylbenzyl)-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methylbenzyl)-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C13H16BrF2N and its molecular weight is 304.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Bromo-2-methylbenzyl)-4,4-difluoropiperidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications. The information presented is derived from various research studies and reviews.
Chemical Structure and Properties
The compound contains a piperidine ring substituted with a 4-bromo-2-methylbenzyl group and two fluorine atoms at the 4-position of the piperidine. This unique structure contributes to its pharmacological properties.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine enhances binding affinity and specificity, making it a candidate for modulating biological pathways effectively.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For instance, studies have shown that derivatives with a difluoropiperidine moiety can inhibit cell proliferation in various cancer cell lines at low nanomolar concentrations. Specifically, one study reported an IC50 value of 0.016 μM against MIA PaCa-2 pancreatic cancer cells, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MIA PaCa-2 | 0.016 |
| Other Analogues | BxPC-3 | 0.12 |
Receptor Binding
The compound has been explored for its potential as an antagonist of orexin receptors. Orexin signaling plays a crucial role in regulating sleep-wake cycles and appetite. Inhibiting orexin receptors could lead to therapeutic applications in sleep disorders and obesity management .
Anticancer Activity
In a comprehensive study on the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines. The compound demonstrated selective cytotoxicity against pancreatic cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects .
Neuropharmacological Effects
Another area of investigation involves the compound's neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases . However, further research is necessary to elucidate these mechanisms fully.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates relatively poor metabolic stability, which may limit its effectiveness in vivo. Studies have shown rapid clearance in mouse models due to first-pass metabolism . Modifications to enhance metabolic stability are ongoing to improve the therapeutic window.
Propriétés
IUPAC Name |
1-[(4-bromo-2-methylphenyl)methyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c1-10-8-12(14)3-2-11(10)9-17-6-4-13(15,16)5-7-17/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCPQQPJQBIVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














